molecular formula C9H9BrN2S B1440151 6-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine CAS No. 75104-96-0

6-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine

Cat. No.: B1440151
CAS No.: 75104-96-0
M. Wt: 257.15 g/mol
InChI Key: PENHZFPQKJYVDX-UHFFFAOYSA-N
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Description

6-Bromo-N,N-dimethyl-1,3-benzothiazol-2-amine is a chemical compound with the molecular formula C9H9BrN2S. It is a brominated derivative of N,N-dimethyl-1,3-benzothiazol-2-amine, featuring a bromine atom at the 6-position of the benzothiazole ring. This compound is of interest in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine typically involves the bromination of N,N-dimethyl-1,3-benzothiazol-2-amine. The reaction is usually carried out using bromine (Br2) in the presence of a suitable solvent, such as dichloromethane (DCM), under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom replaces a hydrogen atom on the benzene ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-N,N-dimethyl-1,3-benzothiazol-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted benzothiazoles or other derivatives.

Scientific Research Applications

6-Bromo-N,N-dimethyl-1,3-benzothiazol-2-amine has several scientific research applications across various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is investigated for its use in drug discovery and development, particularly in the design of new therapeutic agents.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may target specific molecular pathways involved in cancer cell proliferation and survival.

Molecular Targets and Pathways:

  • Antimicrobial Activity: Interaction with microbial cell membranes and inhibition of essential enzymes.

  • Anticancer Activity: Inhibition of signaling pathways such as PI3K/Akt or MAPK, leading to apoptosis of cancer cells.

Comparison with Similar Compounds

  • 6-bromo-4,7-dimethyl-1,3-benzothiazol-2-amine

  • 6-chloro-N,N-dimethyl-1,3-benzothiazol-2-amine

  • 6-iodo-N,N-dimethyl-1,3-benzothiazol-2-amine

Biological Activity

6-Bromo-N,N-dimethyl-1,3-benzothiazol-2-amine is a brominated derivative of N,N-dimethyl-1,3-benzothiazol-2-amine, characterized by its molecular formula C9H9BrN2SC_9H_9BrN_2S. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the bromination of N,N-dimethyl-1,3-benzothiazol-2-amine using bromine in dichloromethane under controlled conditions. This process is categorized as electrophilic aromatic substitution, where the bromine atom replaces a hydrogen atom on the benzothiazole ring.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to disrupt microbial cell membranes and inhibit essential enzymes critical for microbial survival. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have revealed that this compound can inhibit the proliferation of several cancer cell lines. Notably, it may induce apoptosis and cell cycle arrest through modulation of key signaling pathways such as PI3K/Akt and MAPK .

The mechanisms underlying the biological activities of this compound are multifaceted:

Antimicrobial Mechanism:

  • Cell Membrane Disruption: The compound interacts with microbial cell membranes, leading to increased permeability and eventual cell lysis.
  • Enzyme Inhibition: It inhibits essential enzymes involved in microbial metabolism.

Anticancer Mechanism:

  • Signal Pathway Modulation: The compound inhibits critical signaling pathways (e.g., PI3K/Akt and MAPK) that are often upregulated in cancer cells.
  • Induction of Apoptosis: It promotes programmed cell death in cancer cells by activating apoptotic pathways .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Antimicrobial Efficacy Study:
    • A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness.
  • Anticancer Evaluation:
    • In a recent study focusing on benzothiazole derivatives, this compound was shown to significantly reduce cell viability in A431 and A549 cancer cell lines at low micromolar concentrations. The compound induced apoptosis and inhibited migration in these cells .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameAntimicrobial ActivityAnticancer ActivityNotable Features
6-Bromo-N,N-dimethyl-1,3-benzothiazol-2-amYesYesEffective against multiple pathogens
6-Chloro-N,N-dimethyl-1,3-benzothiazol-2-amModerateModerateSimilar structure with varied activity
6-Iodo-N,N-dimethyl-1,3-benzothiazol-2-amYesLowIncreased lipophilicity

Properties

IUPAC Name

6-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2S/c1-12(2)9-11-7-4-3-6(10)5-8(7)13-9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENHZFPQKJYVDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(S1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670532
Record name 6-Bromo-N,N-dimethyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75104-96-0
Record name 6-Bromo-N,N-dimethyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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